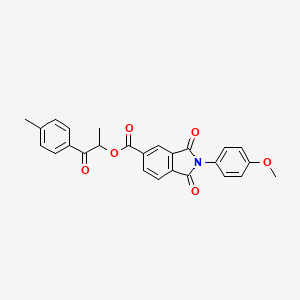
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a synthetic organic compound. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- N-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxamide
- N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-4-carboxamide
Uniqueness
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxypropyl group, in particular, may impart distinct properties compared to similar compounds.
属性
分子式 |
C19H16Cl2N2O4 |
|---|---|
分子量 |
407.2 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-27-9-3-8-23-18(25)12-7-6-11(10-13(12)19(23)26)17(24)22-15-5-2-4-14(20)16(15)21/h2,4-7,10H,3,8-9H2,1H3,(H,22,24) |
InChI 键 |
KDJBXINWTJMOQM-UHFFFAOYSA-N |
规范 SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)

![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)

![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)


